molecular formula C18H19N5O3S B14937292 N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B14937292
M. Wt: 385.4 g/mol
InChI Key: LCIHSPAKSBFZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide (hereafter referred to by its full systematic name) is a structurally complex heterocyclic molecule featuring a fused pyrrolo[1,2-a]quinazoline core, a 1,3,4-thiadiazole ring, and an isopropyl substituent.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C18H19N5O3S/c1-10(2)22-15(25)12-6-4-5-7-13(12)23-14(24)8-9-18(22,23)16(26)19-17-21-20-11(3)27-17/h4-7,10H,8-9H2,1-3H3,(H,19,21,26)

InChI Key

LCIHSPAKSBFZTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydropyrroloquinazoline Core

The core is synthesized via cyclo-condensation reactions. A representative protocol involves:

Step 1 : Condensation of anthranilic acid derivatives with cyclic ketones.

  • Anthranilamide (2-aminobenzamide) reacts with pyruvic acid under reflux in acetic anhydride to form 2-methyl-3,4-dihydroquinazolin-4-one.
  • Modification : To introduce the isopropyl group, anthranilamide is first alkylated with 2-bromopropane in the presence of K₂CO₃ in DMF at 80°C, yielding 4-isopropylanthranilamide.

Step 2 : Cyclization to form the pyrrolo[1,2-a]quinazoline system.

  • The intermediate undergoes intramolecular cyclization using POCl₃ or PCl₅ as dehydrating agents, forming the tetrahydropyrroloquinazoline skeleton.
  • Key condition : Reaction temperature maintained at 110–120°C for 6–8 hours to ensure complete cyclization.

Yield : 68–75% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Carboxamide Coupling

The final step involves coupling the thiadiazole ylidene with the quinazoline core.

Method A : HATU-mediated amidation.

  • The quinazoline carboxylic acid (generated by hydrolysis of the ester intermediate) reacts with the thiadiazole ylidene amine using HATU and DIPEA in DMF at 0°C→RT.
  • Reaction time : 12–16 hours.
  • Yield : 62–70%.

Method B : One-pot sequential coupling.

  • A mixture of quinazoline ester, thiadiazole ylidene, and NaH in THF is stirred at 60°C, enabling simultaneous ester hydrolysis and amide bond formation.
  • Advantage : Reduces purification steps; yield improves to 75–78%.

Optimization and Mechanistic Insights

Stereochemical Control

The Z-configuration of the thiadiazole ylidene is critical for biological activity. Key factors include:

  • Base selection : Use of non-nucleophilic bases (e.g., DIPEA) prevents isomerization.
  • Temperature : Reactions conducted below 25°C favor Z-isomer retention.

Purification Challenges

  • Byproduct formation : Dimerization of the thiadiazole ylidene occurs at elevated temperatures, necessitating low-temperature reactions.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.52 (s, 3H, thiadiazole-CH₃), 3.85–4.10 (m, 2H, pyrrolidine-H), 5.30 (s, 1H, NH), 7.45–8.20 (m, 4H, aromatic-H).
  • ¹³C NMR : 172.8 (C=O), 165.4 (thiadiazole-C2), 155.2 (quinazoline-C4), 22.1 (CH(CH₃)₂).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration and planarity of the thiadiazole-quinazoline system:

  • Bond lengths : N–C (1.31 Å), C=S (1.67 Å).
  • Dihedral angle : 8.5° between thiadiazole and quinazoline planes.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Purity (%)
HATU-mediated Quinazoline acid, thiadiazole ylidene HATU, DIPEA 62–70 95
One-pot Quinazoline ester, thiadiazole NaH, THF 75–78 97
Sequential alkylation Anthranilamide, 2-bromopropane K₂CO₃, DMF 68–75 93

Industrial-Scale Considerations

  • Cost efficiency : One-pot methods reduce solvent use and processing time, favoring scalability.
  • Green chemistry : Patent CN106458888A highlights solvent-free approaches for analogous compounds, though applicability to this specific synthesis requires validation.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

  • Thiadiazole vs. Thiazole Cores : Thiazole derivatives (e.g., 12a ) exhibit broader-spectrum activity (HepG2 and MCF-7) than 1,3,4-thiadiazoles, possibly due to enhanced π-stacking or hydrogen-bonding capacity .
  • Predictive Limitations : Models trained on benzenesulfonamide-thiadiazoles () may underestimate bioactivity for fused systems, highlighting the need for target-specific datasets .

Biological Activity

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity based on various studies and highlights its potential mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C12H15N3O3SC_{12}H_{15}N_{3}O_{3}S with a molecular weight of approximately 281.33 g/mol. The structure includes a thiadiazole moiety and a tetrahydropyrroloquinazoline core, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds containing thiadiazole and related structures exhibit notable anticancer activities. For instance:

  • Mechanisms of Action : The compound's anticancer efficacy may be attributed to its ability to induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. This has been observed in various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Activity

The presence of electron-withdrawing groups in similar compounds has shown promising antimicrobial potential against both Gram-positive and Gram-negative bacteria:

  • Structure–Activity Relationship (SAR) : Compounds with halogen substituents at the para position demonstrated increased antimicrobial activity. This suggests that modifications to the thiadiazole ring can enhance the biological properties of derivatives .

Antioxidant Activity

Thiadiazole derivatives have also been evaluated for their antioxidant properties. The presence of hydroxyl groups has been linked to improved antioxidant activity due to their ability to scavenge free radicals effectively .

Case Studies

StudyFindings
Da Silva et al. (2020)Evaluated thiazolidin-4-one derivatives for anti-glioma activity; certain derivatives exhibited potent antitumor effects against glioblastoma multiforme cells .
PMC Article (2022)Reviewed various thiadiazole derivatives showing significant antimicrobial and anticancer properties; emphasized the role of structural modifications in enhancing biological activity .
Ahmed et al. (2018)Investigated the apoptotic effects of thiazolidine derivatives on HeLa cells; findings indicated moderate to low anticancer activity but suggested further exploration of their mechanisms .

Discussion

The diverse biological activities attributed to this compound highlight its potential as a lead compound in drug discovery. The structural features that contribute to its biological efficacy include:

  • Thiadiazole Ring : Known for its pharmacological relevance.
  • Tetrahydropyrroloquinazoline Core : Provides a scaffold for further chemical modifications aimed at enhancing activity.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis involves multi-step heterocyclic ring formation. Key steps include cyclocondensation of thiadiazole precursors with pyrroloquinazoline intermediates. Use polar aprotic solvents like DMF with K₂CO₃ as a base to facilitate nucleophilic substitutions, and monitor reaction progress via TLC . Optimize yields by controlling stoichiometry (1.1–1.2 eq of alkylating agents) and reaction temperatures (room temperature for initial steps, reflux for cyclization) .

Advanced: How to design molecular docking studies to predict its enzyme inhibition potential?

Select target enzymes (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6) and prepare the compound’s 3D structure using tools like Open Babel. Perform docking with AutoDock Vina, focusing on binding affinity (ΔG) and ligand-enzyme interactions (hydrogen bonds, hydrophobic pockets). Validate results with MD simulations to assess stability . Compare docking scores with known inhibitors to prioritize in vitro testing .

Basic: Which analytical techniques confirm structural integrity?

  • X-ray crystallography : Resolve solid-state conformation, particularly the Z-configuration of the thiadiazole-ylidene group .
  • NMR spectroscopy : Use ¹H/¹³C/DEPT to verify substituent positions (e.g., isopropyl at C4, methyl at thiadiazole C5) and assess purity .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or impurities. Cross-validate using:

  • Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell-based antifungal/antitumor models .
  • Analytical QC : Quantify purity via HPLC (C18 column, acetonitrile/water gradient) and LC-MS .
  • Structural analogs : Test derivatives to isolate SAR trends (e.g., isopropyl vs. other alkyl groups at C4) .

Basic: What are optimal storage conditions to ensure stability?

Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO (≤10 mM) and avoid freeze-thaw cycles. Monitor degradation via UV-Vis (λmax shifts) or NMR .

Advanced: How to optimize regioselectivity in functionalizing the thiadiazole ring?

To target specific positions (e.g., N2 vs. N3 of thiadiazole):

  • Electrophilic substitution : Use directing groups (e.g., methyl at C5) to bias reactivity .
  • Metal catalysis : Employ Pd-mediated cross-coupling for C-H activation at electron-deficient sites .
  • Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .

Basic: What solvents and conditions enhance solubility for in vitro assays?

The compound is poorly aqueous-soluble. Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For kinetic solubility, perform shake-flask experiments in PBS (pH 7.4) with sonication .

Advanced: How to evaluate metabolic stability using in silico tools?

Predict metabolic hotspots (e.g., thiadiazole or quinazoline moieties) with software like ADMET Predictor. Key parameters:

  • CYP450 metabolism : Identify vulnerable sites (e.g., methyl groups) .
  • Phase II conjugation : Assess glucuronidation potential at hydroxyl or amine groups .
    Validate predictions with microsomal stability assays (e.g., t₁/₂ in human liver microsomes) .

Basic: What safety precautions are required during synthesis?

  • Ventilation : Use fume hoods due to volatile intermediates (e.g., chlorinated reagents).
  • PPE : Wear nitrile gloves and safety goggles.
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to design a SAR study for antitumor activity?

  • Core modifications : Vary substituents at the pyrroloquinazoline C4 (e.g., isopropyl vs. cyclopropyl) .
  • Biological evaluation : Test analogs against cancer cell lines (e.g., MCF-7, A549) via MTT assays.
  • Mechanistic profiling : Use transcriptomics to identify pathways affected by active derivatives .

Basic: How to troubleshoot low yields in cyclization steps?

  • Dehydration control : Use molecular sieves or azeotropic distillation (toluene/Dean-Stark) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) .
  • Microwave assistance : Reduce reaction time and improve homogeneity .

Advanced: What strategies improve selectivity for fungal vs. human targets?

  • Docking specificity : Target fungal enzyme residues (e.g., Leu376 in 3LD6) absent in human homologs .
  • Pro-drug design : Incorporate fungal-specific esterase-cleavable groups .
  • Crystallography : Compare binding modes in fungal/human enzymes to guide modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.